5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid
Overview
Description
2-Thiouridine is a modified nucleoside where the oxygen atom at the second position of uridine is replaced by a sulfur atom. This modification is commonly found in transfer RNA molecules, particularly at the wobble position, and plays a crucial role in stabilizing the structure of RNA and enhancing its function .
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Imidazole derivatives are known to interact with their targets and cause changes that result in various biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemical Pathways
Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that this compound may influence multiple biochemical pathways and their downstream effects .
Result of Action
The wide range of biological activities associated with imidazole derivatives suggests that this compound could potentially have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: There are two primary synthetic routes for the preparation of 2-thiouridine:
Glycosylation Method: This involves connecting a ribose or deoxyribose derivative with a 2-thiouracil derivative through glycosylation.
Direct Thionation Method: This method involves the direct thionation of a uridine derivative.
Industrial Production Methods: The industrial production of 2-thiouridine typically follows the glycosylation method due to its efficiency and scalability. The reaction conditions often involve the use of controlled pore glass supports and standard solutions of reagents .
Chemical Reactions Analysis
Types of Reactions: 2-Thiouridine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced back to uridine under specific conditions.
Substitution: The sulfur atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Uridine.
Substitution: Various substituted uridine derivatives.
Scientific Research Applications
2-Thiouridine has a wide range of scientific research applications:
Comparison with Similar Compounds
4-Thiouridine: Another thiolated uridine derivative where the sulfur atom is at the fourth position.
2-Thiothymidine: A thymidine derivative with a sulfur atom at the second position.
2-Thiouracil: A uracil derivative with a sulfur atom at the second position.
Comparison:
2-Thiouridine vs. 4-Thiouridine: 2-Thiouridine provides greater stability to RNA duplexes compared to 4-thiouridine.
2-Thiouridine vs. 2-Thiothymidine: Both compounds enhance the stability of nucleic acids, but 2-thiouridine is more commonly found in RNA, while 2-thiothymidine is found in DNA.
2-Thiouridine vs. 2-Thiouracil: 2-Thiouridine is a nucleoside, while 2-thiouracil is a nucleobase.
2-Thiouridine’s unique properties and wide range of applications make it a valuable compound in various fields of scientific research and industry.
Properties
IUPAC Name |
5-methyl-2-oxo-1,3-dihydroimidazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-2-3(4(8)9)7-5(10)6-2/h1H3,(H,8,9)(H2,6,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAYTADLKKKKRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10543832 | |
Record name | 5-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10543832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101184-09-2 | |
Record name | 2,3-Dihydro-5-methyl-2-oxo-1H-imidazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101184-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10543832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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